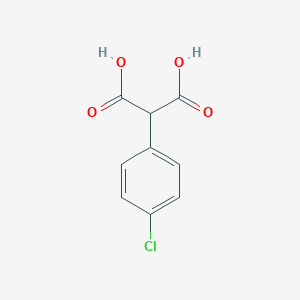
2-(4-Chlorophenyl)malonic acid
Übersicht
Beschreibung
“2-(4-Chlorophenyl)malonic acid” is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of malonic acid, which is a dicarboxylic acid . The compound has a molecular weight of 228.63 g/mol .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)malonic acid” could potentially involve the Malonic Ester Synthesis . This process converts alkyl halides to carboxylic acids. The starting material, 2-(4-chlorobenzylidene)-malonic acid diethyl ester, was synthesized and transformed to the malonate derivative as described in previous work .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)malonic acid” includes a chlorobenzyl group attached to a malonic acid structure . The InChIKey for this compound is QNZGBKFZLKIUPN-UHFFFAOYSA-N . The compound has a topological polar surface area of 74.6 Ų .
Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)malonic acid” has a molecular weight of 228.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Materials Science and Polymer Chemistry
- Polymer Synthesis and Applications :
- Poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with two carboxylic acids per repeating unit, has been synthesized. Its potential applications include selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its solubility in aqueous solutions and semiconductor properties (Bertran et al., 2010).
- Another derivative, poly(2-thiophen-3-yl-malonic acid dimethyl ester), has been prepared with good thermal stability and electrical conductivity characteristic of semiconductors, suggesting applications in electronics (Armelin et al., 2009).
Chemistry
- Catalysis and Chemical Reactions :
- The compound has been used in the synthesis of chiral β-amino alcohols, which are effective catalysts for the enantioselective borane reduction of prochiral ketones (Shen et al., 1997).
- In the preparation of Baclofen hydrochloride, an antispastic agent, 4-chlorobenzaldehyde and malonic acid play crucial roles in the synthesis process (Yu Xinhong, 2010).
- Reactions of pentachlorophenyl esters of malonic acid derivatives with 2-aminopyridine and acid amidines under mild conditions have been studied, suggesting its role in the synthesis of pyrimidine betaines (Dvortsák et al., 1976).
Environmental Science
- Environmental Applications :
- The degradation of chlorophenols, extensively used chemicals, has been studied using copper-doped titanium dioxide catalyzed by visible light, where derivatives of malonic acid like 2-chlorophenol play a significant role (Lin et al., 2018).
- Photocatalytic degradation of 4-chlorophenol under visible light using sulphonated cobalt phthalocyanine complex sensitized TiO2 nanoparticles has been reported. Malonic acid and its derivatives are part of the degradation intermediates (Pirbazari, 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEMITLHDQCRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)malonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



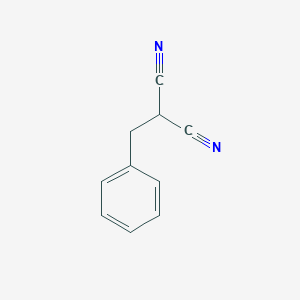
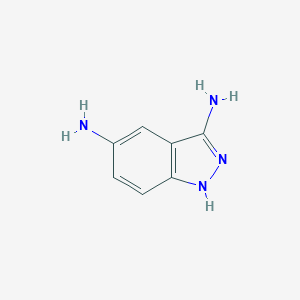


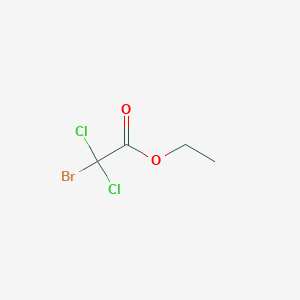


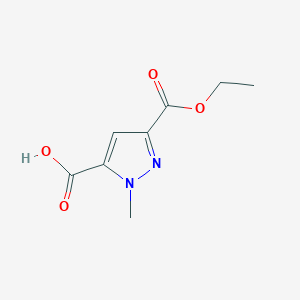



![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)